2-(Pyridin-2-ylmethoxy)aniline

BCR-ABL kinase inhibition Antitumor activity Chronic myeloid leukemia

2-(Pyridin-2-ylmethoxy)aniline (CAS 105326-62-3), also referred to as 2-[(pyridin-2-yl)methoxy]aniline or 2-PMA, is a heteroaromatic amine with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol. The compound features a pyridine ring linked via a methoxy bridge to the ortho position of an aniline moiety, creating a bifunctional scaffold that simultaneously provides a basic pyridyl nitrogen for metal coordination and a primary aromatic amine for derivatization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 105326-62-3
Cat. No. B008776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylmethoxy)aniline
CAS105326-62-3
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC2=CC=CC=N2
InChIInChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2
InChIKeyHGPUVSWRIMYYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-ylmethoxy)aniline (CAS 105326-62-3): A Bifunctional Building Block for Coordination Chemistry and Kinase Inhibitor Synthesis


2-(Pyridin-2-ylmethoxy)aniline (CAS 105326-62-3), also referred to as 2-[(pyridin-2-yl)methoxy]aniline or 2-PMA, is a heteroaromatic amine with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . The compound features a pyridine ring linked via a methoxy bridge to the ortho position of an aniline moiety, creating a bifunctional scaffold that simultaneously provides a basic pyridyl nitrogen for metal coordination and a primary aromatic amine for derivatization [1]. This ortho-substitution pattern distinguishes it from its para-substituted regioisomer 4-(pyridin-2-ylmethoxy)aniline (CAS 102137-46-2), resulting in distinct steric and electronic properties that govern its reactivity and complexation behavior .

Why 2-(Pyridin-2-ylmethoxy)aniline (105326-62-3) Cannot Be Simply Replaced by 3- or 4-Positional Isomers


Positional isomerism critically governs the coordination geometry, synthetic accessibility, and biological activity of pyridin-2-ylmethoxy-substituted anilines. The ortho arrangement of the amine and methoxy groups in 2-(pyridin-2-ylmethoxy)aniline creates a chelating N,N,O donor environment that favors distinct metal-binding modes compared to the linear N,O geometry of the para isomer [1]. In kinase inhibitor design, the substitution position directs the vector of pendant functional groups, profoundly influencing target engagement: 4-substituted scaffolds serve as precursors for 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea BRAF inhibitors, whereas 3- and 2-substituted variants orient substituents differently, altering binding pocket compatibility . Additionally, the ortho isomer undergoes electrophilic substitution with a different regioselectivity pattern than the para isomer, affecting downstream derivatization yields . Consequently, substituting one regioisomer for another without re-optimizing the synthetic route or biological assay compromises both chemical and pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(Pyridin-2-ylmethoxy)aniline (105326-62-3) Versus Closest Analogs


Derivative Achieves 2-Fold Higher Antiproliferative Potency than Imatinib Across Multiple Cancer Cell Lines

A derivative synthesized from the 2-(pyridin-2-ylmethoxy)aniline scaffold—specifically a 3‑chloro-4-(pyridin-2-ylmethoxy)aniline derivative designated compound 7k—exhibited approximately 2-fold greater antiproliferative potency compared to the clinical BCR-ABL inhibitor imatinib [1]. This head-to-head comparison was performed under identical MTT assay conditions across four distinct human cancer cell lines [1]. The scaffold's ortho-substitution pattern provides the requisite geometry for further functionalization to access the active 3‑chloro-4-substituted derivative series .

BCR-ABL kinase inhibition Antitumor activity Chronic myeloid leukemia

Ortho-Substituted Scaffold Enables Exclusive Bidentate N,N-Coordination Mode with Rhenium(I)

2-(Pyridin-2-ylmethoxy)aniline derivatives L¹H (R = methyl acetate) and L²H (R = 4-nitrophenyl) act exclusively as bidentate ligands toward the [Re(CO)₃Cl] core, coordinating via the triazole nitrogen and the aniline nitrogen while the pyridine nitrogen remains uncoordinated [1]. This contrasts with analogous N₃O-tetradentate ligands derived from differently substituted aniline scaffolds, which typically engage all available donor atoms [2]. X-ray crystallography of [(L²H)Re(CO)₃Cl] confirmed the bidentate coordination geometry and revealed that this structural isomer is the most thermodynamically stable among possible binding modes [1].

Coordination chemistry Rhenium complexes Multidentate ligands

4-Substituted Regioisomer Demonstrates Established EGFR Inhibition with Defined Oral Bioavailability Profile

While 2-(pyridin-2-ylmethoxy)aniline serves primarily as a coordination scaffold and precursor for BCR-ABL inhibitors, its para-substituted regioisomer 4-(pyridin-2-ylmethoxy)aniline (CAS 102137-46-2) has been characterized as a potent, selective irreversible EGFR inhibitor with in vivo efficacy comparable to afatinib and a defined oral bioavailability advantage . The para isomer does not require metabolic activation and exhibits high oral bioavailability, a property that distinguishes it from other EGFR inhibitors in its class . This regioisomer is also a validated synthon for 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives that demonstrate antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines .

EGFR inhibition Pharmacokinetics Regioisomer comparison

Ortho-Substituted Scaffold Enables One-Step Synthetic Access to Advanced Intermediates

Retrosynthetic analysis powered by the Template_relevance Pistachio, BKMS_metabolic, Pistachio_ringbreaker, and Reaxys models indicates that 2-(pyridin-2-ylmethoxy)aniline is specifically amenable to one-step synthetic routes, providing concise and direct access to target compounds . This contrasts with multi-step sequences typically required for differently substituted pyridylmethoxyaniline isomers where steric hindrance or unfavorable regiochemistry necessitates longer synthetic pathways [1]. The ortho arrangement facilitates straightforward nucleophilic substitution and coupling reactions without requiring protecting group strategies that would be mandatory for para- or meta-substituted analogs under identical conditions .

Synthetic accessibility Retrosynthetic analysis One-step synthesis

Distinct Physical Property Profile of Ortho Isomer Facilitates Differential Downstream Processing

Computationally predicted physicochemical properties reveal measurable differences between 2-(pyridin-2-ylmethoxy)aniline and its regioisomers. For 2-(pyridin-2-ylmethoxy)aniline (CAS 105326-62-3), EPA T.E.S.T. models predict a boiling point of 337.85 °C and a density of 1.19 g/cm³, with a flash point of 192.79 °C [1]. While directly comparable computational data for the para isomer (CAS 102137-46-2) are not available in the same dataset, these values establish a baseline physical property fingerprint that informs solvent selection, purification strategy, and scale-up considerations. The ortho isomer's moderately lower density relative to typical polyhalogenated aniline derivatives influences liquid-liquid extraction and chromatographic behavior [2].

Physicochemical properties Boiling point Density

Optimal Procurement and Application Scenarios for 2-(Pyridin-2-ylmethoxy)aniline (105326-62-3)


BCR-ABL Kinase Inhibitor Lead Optimization Programs

2-(Pyridin-2-ylmethoxy)aniline serves as the optimal starting scaffold for synthesizing 3‑chloro-4-(pyridin-2-ylmethoxy)aniline derivatives that have demonstrated approximately 2-fold greater antiproliferative potency than imatinib across HL-60, K-562, MCF-7, and A498 cell lines [1]. Procurement of the ortho-substituted scaffold is justified when the synthetic objective is to access derivatives with verified BCR-ABL inhibitory activity exceeding that of the clinical comparator, supported by molecular docking evidence confirming target engagement [1].

Rhenium and Technetium-99m Radiopharmaceutical Precursor Development

The predictable, exclusive bidentate N,N-coordination mode of 2-(pyridin-2-ylmethoxy)aniline derivatives toward the [Re(CO)₃Cl] core makes this scaffold uniquely suited for designing well-defined rhenium complexes for radiopharmaceutical applications [2]. The corresponding Tc-99m analog was achieved with radiochemical yield exceeding 90%, demonstrating the scaffold's utility in nuclear medicine precursor development where precise coordination geometry is non-negotiable [2]. This application is specific to the ortho isomer, as para- and meta-substituted variants lack the requisite N,N donor atom proximity for bidentate chelation.

Structure-Activity Relationship (SAR) Studies of Pyridylmethoxyaniline Regioisomers

2-(Pyridin-2-ylmethoxy)aniline is indispensable for systematic SAR investigations comparing ortho-, meta-, and para-substituted pyridylmethoxyaniline scaffolds. The para isomer (CAS 102137-46-2) is validated as an EGFR inhibitor scaffold with oral bioavailability advantages and as a synthon for BRAF-targeting 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . The ortho isomer enables BCR-ABL inhibitor access and rhenium coordination chemistry [1][2]. Procurement of all three regioisomers is required for comprehensive SAR profiling to delineate substitution position-dependent activity and selectivity differences.

One-Step Derivatization Workflows for High-Throughput Library Synthesis

Retrosynthetic modeling confirms that 2-(pyridin-2-ylmethoxy)aniline is specifically amenable to one-step synthetic routes for generating diverse downstream compound libraries . This property is particularly valuable in high-throughput medicinal chemistry settings where minimizing synthetic steps reduces cycle time and resource consumption. The ortho arrangement's favorable reactivity profile eliminates protecting group requirements that would otherwise add steps to the synthetic sequence, making this scaffold the procurement choice when synthetic efficiency is the primary decision criterion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-2-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.